cyclo(L-Phe-L-Val)

Antifungal drug discovery Glyoxylate cycle Virulence factor inhibition

Cyclo(L-Phe-L-Val) is a stereochemically defined DKP that serves as a clean quorum sensing probe—unlike antimicrobial DKPs such as cyclo(L-Phe-L-Pro), it lacks bactericidal activity, eliminating growth inhibition artifacts. It inhibits isocitrate lyase (ICL) with IC50 27 µg/mL (2.8-fold more potent than cyclo(L-Phe-L-Pro)), providing a scaffold for anti-virulence drug discovery against C. albicans. The L,L-configuration is essential for neurite outgrowth induction (16–32 µM) via PI3K/Akt, contrasting with cytotoxic non-stereospecific analogs. Ideal for quorum sensing, ICL assays, and neuroregeneration research.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B10787160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(L-Phe-L-Val)
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1
InChIKeyOQQPOHUVAQPSHJ-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(L-Phe-L-Val) Procurement Guide: Product Specifications and Core Applications


Cyclo(L-Phe-L-Val) is a cyclic dipeptide (diketopiperazine, DKP) composed of L-phenylalanine and L-valine (CAS 35590-86-4, MW 246.3 g/mol) . It occurs naturally as a secondary metabolite produced by diverse microorganisms, including the marine sponge-associated bacterium Pseudoalteromonas sp. NJ6-3-1, the marine-derived actinomycete Streptomyces puniceus Act1085, as well as Streptomyces rutgersensis and Bacillus subtilis [1]. Unlike many DKPs that function primarily through direct antimicrobial or cytotoxic mechanisms, cyclo(L-Phe-L-Val) exhibits a distinctive functional profile characterized by quorum sensing modulation, isocitrate lyase (ICL) inhibition, and neurite outgrowth induction .

Cyclo(L-Phe-L-Val) Cannot Be Replaced by Generic Cyclic Dipeptides: Key Differentiators


Although cyclo(L-Phe-L-Val) belongs to the broader diketopiperazine (DKP) class—which includes numerous structurally similar cyclic dipeptides such as cyclo(L-Phe-L-Pro), cyclo(L-Leu-L-Pro), and cyclo(L-Val-L-Pro)—these compounds are not functionally interchangeable [1]. The combination of L-phenylalanine (aromatic, hydrophobic) and L-valine (branched aliphatic) residues confers a unique three-dimensional conformation and hydrogen-bonding network that dictates target selectivity [2]. Even minimal residue substitutions produce substantial shifts in biological activity: for example, cyclo(L-Phe-L-Pro) exhibits direct antimicrobial effects against Staphylococcus aureus and Klebsiella aerogenes [3], whereas cyclo(L-Phe-L-Val) lacks intrinsic antimicrobial activity and instead functions as a quorum sensing autoinducer [4]. Similarly, cyclo(Phe-Val) (non-stereospecific) demonstrates in vitro cytotoxic activity against cancer cell lines , contrasting with the neurotrophic and anti-virulence profile of the L,L-stereoisomer. The quantitative evidence presented in Section 3 establishes precisely where these functional divergences occur and why they critically impact experimental outcomes and procurement decisions.

Cyclo(L-Phe-L-Val) Quantitative Differentiation Evidence Against Closest Analogs


Isocitrate Lyase (ICL) Inhibition: Cyclo(L-Phe-L-Val) Exhibits 2.8-Fold Greater Potency than Cyclo(L-Phe-L-Pro) in C. albicans

In a direct head-to-head comparison of five diketopiperazines isolated from Streptomyces puniceus Act1085, cyclo(L-Phe-L-Val) demonstrated the most potent inhibition of Candida albicans isocitrate lyase (ICL), a key virulence-regulating enzyme in the glyoxylate cycle. The compound achieved an IC50 value of 27 μg/mL (approximately 110 μM) against purified C. albicans ICL, compared to 75 μg/mL for cyclo(L-Phe-L-Pro), representing a 2.8-fold enhancement in inhibitory potency. The remaining three compounds—cyclo(L-Val-L-Pro), cyclo(L-Leu-L-Pro), and cyclo(L-Phe-trans-4-OH-L-Pro)—showed only weak or negligible inhibition (<30% at 100 μg/mL) [1]. Functional validation confirmed that cyclo(L-Phe-L-Val) at 32 μg/mL reduces icl gene product levels in C. albicans SC5314 (wild-type) under C2-carbon-utilizing conditions .

Antifungal drug discovery Glyoxylate cycle Virulence factor inhibition

Quorum Sensing Functional Divergence: Cyclo(L-Phe-L-Val) Acts as Autoinducer Without Direct Antimicrobial Activity, Unlike Cyclo(L-Phe-L-Pro)

A critical functional differentiation exists between cyclo(L-Phe-L-Val) and cyclo(L-Phe-L-Pro) in bacterial quorum sensing systems. Cyclo(L-Phe-L-Val) functions as an autoinducer molecule that triggers antibacterial metabolite production in Pseudoalteromonas sp. NJ6-3-1 at low cell density (OD630 < 0.4), a condition under which the bacterium normally does not produce antimicrobial compounds [1]. Importantly, cyclo(L-Phe-L-Val) itself exhibits no direct antimicrobial activity against any tested bacterial strains, including S. aureus . In contrast, cyclo(L-Phe-L-Pro) demonstrates direct antibacterial activity against Staphylococcus aureus, Klebsiella aerogenes, and Proteus vulgaris [2]. Cyclo(L-Phe-L-Pro) has also been reported to modulate LuxR-type quorum sensing systems, but its direct antimicrobial properties create a confounding variable absent in cyclo(L-Phe-L-Val) [3].

Quorum sensing Bacterial communication Biofilm control

Neurite Outgrowth Induction: Cyclo(L-Phe-L-Val) Quantified Activity in Primary Neuronal Cultures

Cyclo(L-Phe-L-Val) induces neurite outgrowth and branching in chick cortical neurons in vitro at concentrations of 16 μM and 32 μM, with the effect mediated through PI3K/Akt pathway activation as evidenced by increased Akt phosphorylation and complete blockade by the PI3K inhibitor LY294002 . In an in vivo spinal cord crush injury model, cyclo(L-Phe-L-Val) enhances axon sprouting of calcitonin gene-related protein positive (CGRP+) primary afferents and promotes serotonin neuron sprouting in uninjured spinal cord regions . In contrast, cyclo(Phe-Val) (non-stereospecific) exhibits cytotoxic activity against HepG2 and LNCaP cancer cell lines at 50 μg/mL rather than neurotrophic effects .

Neuroregeneration Axon sprouting PI3K/Akt pathway

Physicochemical Stability Considerations: Halogenated Analog Degrades Due to Hygroscopicity and Photosensitivity

The halogenated analog cyclo(L-Phe-4I-Val) was synthesized and characterized alongside cyclo(cis-Pro-4F-Pro) for medicinal chemistry applications. Quantitative stability analysis revealed that cyclo(L-Phe-4I-Val) undergoes significant degradation attributable to physicochemical instability caused by hygroscopicity and photosensitivity, despite successful synthesis via a modified Milne method [1]. While direct comparative stability data for the non-halogenated cyclo(L-Phe-L-Val) parent compound under identical conditions is not provided, the class-level inference is that the iodine substitution introduces a stability liability absent in the parent structure.

Compound stability Medicinal chemistry Formulation development

Cyclo(L-Phe-L-Val) Validated Research Applications and Procurement Use Cases


Antifungal Drug Discovery: Targeting Candida albicans Virulence via Glyoxylate Cycle Inhibition

Cyclo(L-Phe-L-Val) serves as a validated chemical probe for inhibiting isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle essential for C. albicans virulence during host infection [1]. With an IC50 of 27 μg/mL—2.8-fold more potent than the closest DKP analog cyclo(L-Phe-L-Pro)—this compound provides a reference scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-virulence therapeutics that attenuate pathogenicity without selecting for resistance [2]. Researchers should procure cyclo(L-Phe-L-Val) when establishing ICL inhibition assays, validating target engagement, or benchmarking novel synthetic inhibitors in C. albicans infection models.

Bacterial Quorum Sensing Research: Pure Autoinducer Studies Without Direct Antimicrobial Confounding

For investigations into interspecies and intraspecies bacterial communication, cyclo(L-Phe-L-Val) offers a uniquely clean experimental tool [1]. Unlike cyclo(L-Phe-L-Pro) and other DKPs that exert direct antimicrobial effects, cyclo(L-Phe-L-Val) lacks intrinsic bactericidal or bacteriostatic activity, yet functions as a potent autoinducer that triggers secondary metabolite production in marine bacteria such as Pseudoalteromonas sp. NJ6-3-1 at sub-threshold cell densities [2]. This functional purity makes cyclo(L-Phe-L-Val) the compound of choice for quorum sensing studies requiring unambiguous interpretation of signaling effects without confounding growth inhibition artifacts .

Neuroregeneration and Axon Sprouting Studies: PI3K/Akt Pathway Activation

Cyclo(L-Phe-L-Val) is a validated tool compound for inducing neurite outgrowth and branching in primary neuronal cultures at concentrations of 16-32 μM, with demonstrated PI3K/Akt pathway engagement confirmed by Akt phosphorylation and LY294002 blockade [1]. In spinal cord injury models, it enhances axon sprouting of CGRP+ primary afferents and serotonin neurons [2]. In contrast to cyclo(Phe-Val), which exhibits cytotoxic rather than neurotrophic activity, the L,L-stereoisomer configuration of cyclo(L-Phe-L-Val) is essential for this neuroregenerative phenotype . Researchers should specify this compound for studies on neuronal plasticity, axon regeneration, and neurotrophic factor-independent neurite growth mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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